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Beta-defensin 5

Cat. No.: B1578059
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Description

Beta-defensin 5 is a cationic host defense peptide (HDP) belonging to the beta-defensin family, which plays a critical role in the innate immune system . These peptides are characterized by their three pairs of intramolecular disulfide bonds and broad-spectrum antimicrobial activity . Research indicates that beyond direct microbial activity, beta-defensins like this compound are involved in immunomodulatory functions, such as chemotaxis for immune cells like monocytes, dendritic cells, and T-cells . This recombinant Human this compound protein is produced in E. coli and consists of a 51 amino acid sequence . It is provided as a single, non-glycosylated polypeptide chain with a molecular weight of approximately 5.8 kDa . With a purity of >95% as determined by SDS-PAGE and HPLC, it is suitable for various research applications, including immunological assays and functional studies . Research Applications: The primary research value of this compound lies in studying the innate immune response. Investigations focus on its dual role in direct microbial defense and its complex signaling functions in modulating inflammation . Studies on related beta-defensins have shown they can regulate key immune pathways, including the IL-17 and Toll-like receptor (TLR) signaling pathways, making them subjects of interest for infectious disease and inflammatory condition research . Furthermore, research in other species suggests beta-defensins may have a role in maintaining metabolic homeostasis and gut barrier function, opening avenues for broader metabolic research . Please Note: This product is for Research Use Only (RUO) and is not approved for use in humans or in clinical diagnosis .

Properties

bioactivity

Antimicrobial

sequence

NPQSCRWNMGVCIPISCPGNMRQIGTCFGPRVPCCR

Origin of Product

United States

Genomic Organization and Evolutionary Dynamics of Beta Defensins

Genomic Localization and Gene Clustering

Beta-defensin genes are not randomly scattered throughout the genome; instead, they are typically found in dense, syntenic clusters on specific chromosomes. physiology.org This clustered arrangement is observed across numerous mammalian species, including humans, mice, rats, dogs, and chimpanzees, where they form four to five distinct clusters. physiology.orgphysiology.org In humans, these clusters are located on chromosomes 8p23, 20p13, and 20q11.1. physiology.orgnih.govgenecards.org The genes within each cluster are often closely related, suggesting they arose from tandem duplication events. frontiersin.org

The specific location of Beta-defensin 5 (DEFB5) and its orthologs varies between vertebrate classes, highlighting lineage-specific evolution. In mice, the Defb5 gene is part of a large beta-defensin cluster on chromosome 8. researchgate.net In sheep, an orthologous cluster containing five beta-defensin genes is found on chromosome 20. researchgate.net In birds, the ortholog Avian this compound (AvBD5), also known as Gallinacin 5, is located within the single comprehensive beta-defensin cluster on chromosome 3. uu.nld-nb.info In salmonids, a BD5 subfamily has been identified, further illustrating the widespread presence of this defensin (B1577277) group. doi.org

Table 1: Genomic Localization of this compound Orthologs

Species Gene/Subfamily Name Chromosomal Location
Mouse (Mus musculus) Defb5 Chromosome 8 researchgate.net
Sheep (Ovis aries) DEFB5 ortholog Chromosome 20 researchgate.net
Chicken (Gallus gallus) AvBD5 (Gallinacin 5) Chromosome 3 uu.nld-nb.info
Atlantic Salmon (Salmo salar) BD5a, BD5b Unspecified, within syntenic cluster doi.org

Comparative Genomics of Beta-Defensin Gene Repertoires Across Species

The total number of beta-defensin genes varies dramatically among species, a phenomenon attributed to differing pathogenic pressures and evolutionary pathways. jabg.orgnih.gov This variation is a product of ongoing gene gain and loss. nih.govmatilda.science For instance, the Western clawed frog has only one known beta-defensin gene, while cattle possess the largest identified repertoire with at least 57 genes. nih.govphysiology.org This expansion in cattle may be linked to the microbial load in the rumen and the social herd structure that could facilitate disease transmission. nih.govphysiology.org

Comparative analyses reveal that while some beta-defensin subfamilies are widely conserved, others are lineage-specific. physiology.org The this compound subfamily appears to be ancient, with orthologs identified in mammals, birds, and fish. doi.org In salmonids, the presence of both BD1 and BD5 subfamilies in basal teleosts, and the loss of other subfamilies in more advanced teleosts, suggests that BD5 represents a fundamental component of the fish defensin repertoire. doi.org

Table 2: Comparison of Beta-Defensin Gene Counts in Select Vertebrates

Species Estimated Number of Beta-Defensin Genes
Western Clawed Frog 1 nih.gov
Chicken 14 physiology.orgnih.gov
Pig 29 physiology.orgfrontiersin.org
Human ~31-48 physiology.orgfrontiersin.orgresearchgate.net
Chimpanzee 33 physiology.org
Opossum 37 jabg.org
Mouse ~38-48 physiology.orgfrontiersin.orgresearchgate.net
Rat 41 researchgate.net

Gene Duplication and Diversification Mechanisms

The primary mechanism for the expansion of the beta-defensin gene family is gene duplication, followed by sequence diversification. frontiersin.orgjabg.org This process allows one gene copy to retain the original function while the other is free to evolve new properties, a hallmark of adaptive evolution. oup.com This "birth-and-death" model of evolution is evident in the defensin clusters of mammals and birds, which consist of multiple paralogous genes that likely arose from a common ancestor. frontiersin.orgd-nb.info

The duplication events are often followed by rapid sequence divergence, particularly in the exon that codes for the mature peptide. nih.gov This diversification is driven by positive selection, which favors amino acid changes that may confer advantages against specific pathogens. nih.govoup.com The existence of two distinct BD5 genes (BD5a and BD5b) in Atlantic salmon is a direct result of a whole-genome duplication event specific to the salmonid lineage, followed by the retention of both copies. doi.org

Evolutionary Origins and Phylogenetic Analysis

Phylogenetic evidence suggests that all vertebrate defensins, including alpha-, beta-, and theta-defensins, evolved from a single, primordial beta-defensin-like ancestral gene. frontiersin.orgd-nb.info This ancestral gene is thought to have emerged before the divergence of birds and mammals. physiology.org More ancient origins trace back to "big defensins" found in invertebrates, with which vertebrate beta-defensins share structural and genomic organization features, suggesting evolution via processes like exon shuffling or intronization. researchgate.netnih.gov

Phylogenetic trees of beta-defensin genes show a mix of species-specific clusters and conserved orthologous groups. nih.gov Species-specific lineages, such as those seen in cattle and lizards, indicate that many gene duplications occurred after the divergence of these species. nih.gov Conversely, the presence of this compound orthologs across fish, birds, and mammals points to its origin from an ancestral gene that existed before the divergence of these major vertebrate lineages. doi.org In fish, BD5 forms a distinct subfamily that is highly divergent from other fish beta-defensin subfamilies like BD1, BD2, BD3, and BD4. doi.org

Selective Pressures Driving Beta-Defensin Evolution (Positive and Negative Selection)

The evolution of beta-defensin genes is shaped by a dynamic interplay between positive (diversifying) and negative (purifying) selection. nih.govresearchgate.net

Positive selection is a powerful force that drives the rapid evolution of the mature peptide region, encoded by the second or later exons. oup.comnih.gov This selection favors non-synonymous mutations (those that change the amino acid sequence), leading to functional diversification. nih.gov This is widely interpreted as an evolutionary arms race, where the host's immune system constantly adapts to new or evolving microbial threats. nih.govnih.gov Evidence for positive selection has been found across mammalian and avian beta-defensin lineages. d-nb.infonih.govresearchgate.net The functional consequences of such selection are significant; for example, positively selected variations in primate Beta-defensin 2 were shown to alter its antimicrobial potency against different microbes. nih.gov

Negative selection , or purifying selection, acts to remove deleterious mutations and conserve functionally critical regions of the gene. oup.com This pressure is most evident in the first exon, which encodes the highly conserved signal peptide responsible for directing the prepropeptide for secretion. oup.comnih.gov The six-cysteine framework, which is essential for the correct folding and stability of the mature peptide, is also under strong purifying selection across all vertebrates. physiology.orgoup.comresearchgate.net This indicates that while the surface-exposed residues of the peptide are free to change to interact with different pathogens, the core structure is rigidly maintained. oup.com

Conservation and Divergence of Beta-Defensin Gene Structure

The gene structure of beta-defensins shows both conservation and lineage-specific divergence. In most mammals, beta-defensin genes possess a simple and conserved two-exon structure. physiology.orgphysiology.orgfrontiersin.org

Exon 1: Encodes the 5' untranslated region and the signal (or prepro-) sequence. physiology.orgnih.gov

Exon 2: Encodes the mature, functional peptide containing the characteristic six-cysteine motif. physiology.orgnih.gov

While the two-exon organization is a hallmark of mammalian beta-defensins, other vertebrate lineages show different structures. Avian and fish beta-defensin genes are typically composed of three or four exons. doi.orgnih.govresearchgate.net

Avian Structure (e.g., Chicken AvBD5): Generally consists of four exons, where the signal peptide, propiece, and mature peptide are encoded by separate exons. nih.govresearchgate.net

Fish Structure (e.g., Salmonid BD5): Have a unique three-coding-exon structure. doi.org

A consistent evolutionary pattern is the high degree of sequence conservation in the first exon (signal sequence) within gene subgroups, contrasted with the rapid divergence of the exon(s) encoding the mature peptide. researchgate.netoup.com This modular evolution allows for the conservation of essential processing and secretion signals while permitting the functional part of the peptide to adapt to new challenges. oup.com

Table 3: Gene Structure of this compound Orthologs in Different Vertebrate Classes

Vertebrate Class Representative Species Typical Gene Structure
Mammals Mouse, Human 2 exons physiology.orgphysiology.org
Birds Chicken 4 exons nih.govresearchgate.net

Molecular Biology and Regulation of Defb105 Expression

Cellular and Tissue-Specific Expression Patterns of DEFB105

The expression of DEFB105 is observed in a range of cell types, primarily at epithelial barriers and within the immune system. This distribution underscores its role as a first line of defense against invading pathogens.

DEFB105 is predominantly expressed in epithelial cells at various mucosal surfaces, acting as a key component of the innate immune barrier. nih.gov

Respiratory Epithelium: The epithelial cells lining the respiratory tract are a site of beta-defensin expression, contributing to the defense against airborne pathogens. frontiersin.orgnih.gov

Gastrointestinal Epithelium: Expression of beta-defensins is found in the gastrointestinal tract. For instance, human beta-defensin 5 (a different defensin (B1577277), also known as α-defensin 5) is expressed by Paneth cells in the small intestine. nih.govmdpi.comnih.gov While specific data on DEFB105 in all gut sections is complex, the general family of beta-defensins is integral to gut mucosal immunity. mdpi.com

Dermal Epithelium: Keratinocytes in the skin express various beta-defensins, contributing to the antimicrobial shield of the body's largest organ.

Urogenital Epithelium: The epithelial lining of the urogenital tract, including the epididymis, shows strong and constitutive expression of certain beta-defensins, indicating a vital role in reproductive health and defense against sexually transmitted infections. nih.gov

Mammary Epithelium: Mammary epithelial cells are known to express beta-defensins, which are important for protecting the mammary gland from infection, particularly during lactation. mdpi.com

Gingival Epithelia: Keratinocytes in the gingiva (gums) express a variety of beta-defensins. nih.govresearchgate.net This expression in the oral cavity is crucial for maintaining a healthy oral microbiome and preventing periodontal disease. nih.govfrontiersin.orgmdpi.com

Table 1: Expression of Beta-defensins in Various Epithelial Tissues

TissueExpressing Cell TypeSignificance
Respiratory Tract Epithelial CellsDefense against airborne pathogens. nih.gov
Gastrointestinal Tract Epithelial Cells (e.g., Paneth cells for α-defensins)Maintenance of gut mucosal immunity. nih.govmdpi.com
Dermal Tissue KeratinocytesAntimicrobial barrier of the skin.
Urogenital Tract Epithelial Cells (e.g., in the epididymis)Reproductive health and defense. nih.gov
Mammary Gland Mammary Epithelial CellsProtection against infection, especially during lactation. mdpi.com
Gingiva Gingival KeratinocytesMaintaining oral health and preventing periodontal disease. nih.govresearchgate.net

While predominantly expressed in epithelial cells, some beta-defensins are also found in various immune cells, where they contribute to both innate and adaptive immune responses. mybiosource.comb-defensin.com

Macrophages and Dendritic Cells: Beta-defensins can act as chemoattractants for immature dendritic cells and monocytes/macrophages. mybiosource.comnih.govprospecbio.com This recruitment is a key step in initiating an adaptive immune response. mdpi.com Some studies indicate that beta-defensins are highly expressed in these cells upon migration to sites of inflammation, such as the mammary gland during mastitis. mdpi.com

Neutrophils: Neutrophils are a primary source of alpha-defensins, which are stored in their granules. nih.gov While beta-defensin expression is more characteristic of epithelial cells, the interplay between defensins and neutrophils is critical, as beta-defensins can attract activated neutrophils. nih.govfrontiersin.org

Lymphocytes: Beta-defensins can chemoattract memory T cells. mybiosource.comprospecbio.comnorthampton.ac.uk This function highlights their role in bridging the innate and adaptive immune systems.

The expression of DEFB105 can be either constitutive (continuously expressed) or inducible (expressed in response to specific stimuli), depending on the cell type and the local microenvironment.

Constitutive Expression: In certain tissues, such as the male reproductive tract, beta-defensins are expressed constitutively to provide constant protection. nih.gov Some studies on gingival keratinocytes have also shown constitutive mRNA expression for a range of beta-defensins, including DEFB104, 107, 109, 111, and 112, suggesting a baseline level of defense in the oral cavity. nih.govnorthampton.ac.uk

Inducible Expression: More commonly, beta-defensin expression is induced by pro-inflammatory stimuli, such as microbial products (e.g., lipopolysaccharide) or host cytokines (e.g., Interleukin-1β and TNF-α). mdpi.comnih.gov This inducible nature allows for a rapid and targeted increase in antimicrobial peptide production at sites of infection or inflammation. nih.govfrontiersin.org For example, in gingival keratinocytes, the expression of DEFB108 and DEFB114 was found to be induced by IL-1β and Candida species. nih.gov

Immune Cell Expression (e.g., Macrophages, Dendritic Cells, Neutrophils, Lymphocytes)

Transcriptional Regulatory Mechanisms

The expression of the DEFB105 gene is controlled by complex transcriptional regulatory mechanisms involving promoter and enhancer elements, as well as the binding of specific transcription factors. wikipedia.orgnih.gov

The regulation of gene expression often involves promoter regions, where transcription is initiated, and enhancer elements that can augment the rate of transcription. wikipedia.orgigem.org The promoter region of the DEFB105B gene contains binding sites for several transcription factors. genecards.org The precise mechanisms and the interplay between different regulatory elements in controlling DEFB105 expression are areas of ongoing research.

Several key transcription factors are known to play a role in regulating the expression of beta-defensins, including DEFB105.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB signaling pathway is a crucial regulator of the inflammatory response and is known to induce the expression of many beta-defensins. mdpi.commdpi.com Pro-inflammatory cytokines and microbial components can activate NF-κB, leading to its translocation to the nucleus and the subsequent up-regulation of defensin gene transcription. mdpi.com Overexpression of β-defensin-1 in human bronchial epithelial cells has been shown to lead to increased NF-κB expression. nih.govnih.gov

NF-IL6 (Nuclear Factor for Interleukin-6 expression), also known as C/EBPβ: This transcription factor is also implicated in the regulation of inflammatory and immune responses. The promoter region of the DEFB105B gene has a binding site for C/EBPbeta, suggesting its role in the transcriptional control of this gene. genecards.org

Signaling Pathways Mediating Induction (e.g., Toll-like Receptor Pathway, MAPK Pathway)

The induction of this compound expression is largely mediated by signaling pathways that are central to the innate immune system's response to pathogens. Key among these are the Toll-like Receptor (TLR) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Toll-like Receptor (TLR) Pathway: TLRs are pattern recognition receptors that recognize conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs). For instance, TLR4 recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, while TLR2 is activated by lipoteichoic acid from Gram-positive bacteria. mdpi.com The activation of these TLRs on epithelial cells initiates a signaling cascade that often involves the recruitment of adaptor proteins like MyD88. tandfonline.com This ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a crucial role in inducing the expression of various immune response genes, including beta-defensins. mdpi.commdpi.com In some contexts, TLR signaling can also proceed in a MyD88-independent manner. tandfonline.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is another critical signaling route that can be activated by TLR stimulation and other cellular stresses. mdpi.com This pathway comprises several subfamilies, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. mdpi.comscienceopen.com The activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as AP-1, which can then drive the expression of beta-defensin genes. mdpi.com For example, in bovine mammary epithelial cells, LPS exposure triggers a strong activation of the MAPK pathway, including the phosphorylation of JNK1/2, ERK1/2, and p38, which is associated with an increase in beta-defensin expression. mdpi.com The inhibition of p38 MAPK has been shown to block the induction of defensin gene expression. mdpi.com

Inducers and Modulators of DEFB105 Gene Expression

The expression of the DEFB105 gene is responsive to a range of stimuli, including components of microorganisms, inflammatory mediators produced by the host's immune cells, and certain endogenous molecules.

Direct exposure to microbes or their structural components is a primary driver of this compound induction.

Lipopolysaccharide (LPS): LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of beta-defensin expression in various epithelial cells. mdpi.commdpi.comnih.gov The recognition of LPS by TLR4 triggers the signaling cascades described above, leading to increased transcription of defensin genes. mdpi.com

Bacteria: Whole bacteria, both Gram-negative and Gram-positive, can induce beta-defensin expression. For instance, pathogens like Escherichia coli and Staphylococcus aureus have been shown to modulate transcriptional responses in mammary gland quarters. mdpi.com Similarly, the airway pathogen Bordetella bronchiseptica can induce beta-defensin expression, although it also possesses mechanisms to inhibit this induction. mdpi.com

Fungi: Fungal pathogens are also recognized by the innate immune system, leading to the induction of antimicrobial peptides. The Toll pathway, which is conserved between insects and vertebrates, is a key responder to fungal infections. frontiersin.org

Cytokines, which are signaling proteins produced by immune cells, play a crucial role in orchestrating the immune response and can modulate the expression of this compound.

Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α): These pro-inflammatory cytokines are potent inducers of beta-defensin expression in epithelial cells. u-szeged.huresearchgate.net They can act synergistically with other stimuli, such as microbial products, to enhance the defensin response. For example, co-incubation of intestinal epithelial cells with Human Defensin 5 and TNF-α resulted in a synergistic increase in the secretion of the chemokine IL-8. nih.gov In some cell types, TNF-α stimulation can induce the expression of beta-defensins through the activation of STAT-1 and NF-κB signaling. aai.org

Interferon-γ (IFN-γ): This cytokine, typically associated with antiviral responses, can also stimulate the expression of certain beta-defensins. scienceopen.com The induction of some beta-defensins is preferentially stimulated by IFN-γ over TNF-α, indicating specific regulatory mechanisms in response to different cytokines. scienceopen.com

Emerging research indicates that certain endogenous molecules and metabolites can also influence the expression of defensin genes. While specific data on L-Isoleucine's direct effect on DEFB105 is not detailed in the provided results, the principle of regulation by metabolites is established for other defensins. For instance, gut microbial metabolites like lactate (B86563) have been shown to regulate the expression of α-defensin 5. tandfonline.com This highlights a novel layer of control where the metabolic state of the local environment can fine-tune the innate immune response.

Inflammatory Cytokines (e.g., IL-1β, TNF-α, IFN-γ)

Post-Transcriptional Regulation (e.g., mRNA Stability, microRNAs)

Following transcription, the regulation of DEFB105 expression continues at the post-transcriptional level, primarily through mechanisms that affect mRNA stability and translation.

mRNA Stability: The stability of mRNA molecules is a critical control point in gene expression. Many short-lived transcripts, including those for cytokines and growth factors, contain AU-rich elements (AREs) in their 3' untranslated regions (3'UTRs), which target them for rapid degradation. embopress.org Proteins that bind to these AREs can either promote or inhibit mRNA decay. Signaling pathways, such as the one involving protein kinase B (PKB/Akt), can lead to the stabilization of ARE-containing mRNAs, thereby increasing protein production. embopress.org

microRNAs (miRNAs): miRNAs are small, non-coding RNAs that regulate gene expression by binding to the 3'UTR of target mRNAs, leading to their degradation or translational repression. nih.gov This mechanism is increasingly recognized as an important layer of regulation for immune-related genes. While specific miRNAs targeting DEFB105 are not explicitly identified in the provided results, the general principle of miRNA-mediated regulation of defensins is established. For example, miRNAs have been shown to be important negative regulators of α-defensin 5 (DEFA5). nih.gov The expression of several miRNAs is altered in inflammatory states, which may in turn affect defensin expression. nih.gov

Genetic Variations and Polymorphisms (e.g., SNPs in DEFB105 Gene and Regulatory Regions)

Genetic variations within the population, such as single nucleotide polymorphisms (SNPs), can influence the expression and function of this compound.

Single Nucleotide Polymorphisms (SNPs): SNPs are variations at a single position in a DNA sequence. When these occur in the coding region of a gene, they can lead to changes in the amino acid sequence of the protein, potentially altering its function. SNPs in the regulatory regions of a gene, such as the promoter or untranslated regions, can affect the level of gene expression. nih.gov While SNPs are found at a lower frequency in the coding regions of beta-defensin genes compared to non-coding regions, they do exist. wikipedia.org For the DEFB1 gene, several SNPs in the 5'-untranslated region have been described. u-szeged.hu The distribution of SNPs can vary significantly between different defensin genes. researchgate.net

Copy Number Variation (CNV): The chromosomal region where many beta-defensin genes, including DEFB105, are located (8p23) is known to be highly polymorphic in terms of copy number. atsjournals.orgphysiology.org This means that different individuals can have a different number of copies of this gene cluster. physiology.org CNV of beta-defensin genes has been associated with susceptibility to both infectious and inflammatory diseases. physiology.org Increased copy number may be protective against infection but could increase the risk of autoimmune or inflammatory conditions. physiology.org The expression levels of some beta-defensins have been shown to correlate with their genomic copy number. researchgate.net

Molecular Mechanisms of Beta Defensin 5 Function

Antimicrobial Modalities

Beta-defensins are characterized by their broad-spectrum antimicrobial activity against a wide array of pathogens. prospecbio.comnih.gov This activity is achieved through various mechanisms, primarily involving the disruption of microbial membranes and interference with essential cellular processes.

Interaction with Microbial Membranes (e.g., Cationic Interactions, Membrane Permeabilization, Pore Formation)

The initial and critical step in the antimicrobial action of beta-defensins, including BD-5, is their interaction with the microbial cell membrane. mdpi.comnih.gov As cationic peptides, beta-defensins are electrostatically attracted to the negatively charged components of microbial membranes. mdpi.comnih.gov These components include lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, as well as acidic phospholipids (B1166683) like phosphatidylglycerol and cardiolipin (B10847521) present in bacterial membranes. mdpi.comnih.gov

This electrostatic interaction facilitates the accumulation of BD-5 on the microbial surface, leading to membrane destabilization and permeabilization. prospecbio.comebi.ac.uk The amphipathic nature of beta-defensins, possessing both hydrophobic and cationic regions, allows them to insert into the lipid bilayer. ebi.ac.uk This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. mdpi.comebi.ac.uk The formation of these pores results in the leakage of essential intracellular contents, such as ions and metabolites, ultimately causing microbial cell death. old-herborn-university.de

Several models have been proposed to describe this process, including the "barrel-stave," "carpet," and "toroidal pore" models, all of which culminate in the loss of membrane barrier function. ebi.ac.uk The specific mechanism can vary depending on the defensin (B1577277) and the target microbe. tandfonline.com For instance, human α-defensin 5 (HD-5), a related defensin, has been shown to kill bacteria by increasing the permeability of the bacterial membrane. tandfonline.com

Intracellular Targets and Inhibition of Microbial Processes (e.g., DNA/RNA synthesis, Protein synthesis)

Beyond direct membrane disruption, some defensins can translocate across the microbial membrane and interact with intracellular targets, inhibiting vital cellular processes. mdpi.comold-herborn-university.de While the primary mechanism for many defensins is membrane permeabilization, there is evidence that once inside the cell, they can interfere with nucleic acid and protein synthesis. mdpi.com For example, human defensin 5 (HD-5) has been reported to bind to DNA and inhibit cell replication. tandfonline.com The inhibition of these fundamental processes further contributes to the antimicrobial efficacy of these peptides. Studies on other antimicrobial peptides have also identified intracellular targets such as enzymes and macromolecules essential for bacterial survival. old-herborn-university.de

Broad-Spectrum Activity Against Diverse Pathogens (e.g., Bacteria, Fungi, Enveloped Viruses, Parasites)

A hallmark of beta-defensins is their ability to act against a wide range of pathogens. prospecbio.comnih.gov This broad-spectrum activity encompasses Gram-positive and Gram-negative bacteria, fungi, enveloped viruses, and some parasites. prospecbio.comnih.govasm.org

The effectiveness of beta-defensins against such a diverse group of microorganisms stems from their ability to target fundamental and conserved structures, primarily the microbial membrane. mdpi.comnih.gov For example, recombinant human intestinal defensin 5 (rHD-5) has demonstrated microbicidal activity against Listeria monocytogenes, Escherichia coli, and Candida albicans. nih.gov Unlike some other defensins, rHD-5 is also effective against both wild-type Salmonella typhimurium and its more virulent mutant form. nih.gov The antimicrobial activity of defensins can be influenced by environmental factors such as salt concentration and pH. nih.gov

Pathogen TypeExamples of Susceptible PathogensReferences
Gram-positive Bacteria Listeria monocytogenes, Staphylococcus aureus nih.govnih.gov
Gram-negative Bacteria Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium nih.govnih.gov
Fungi Candida albicans nih.govnih.gov
Enveloped Viruses General activity reported for beta-defensins prospecbio.comnih.gov
Parasites Giardia intestinalis (activity shown by related cryptdins) asm.org

Immunomodulatory Roles

In addition to their direct antimicrobial functions, beta-defensins are increasingly recognized for their ability to modulate the host immune response, acting as a bridge between the innate and adaptive immune systems. mdpi.comfrontiersin.orgoup.com

Chemoattraction of Immune Cells (e.g., Immature Dendritic Cells, Memory T Cells, Monocytes, Neutrophils, Mast Cells)

Beta-defensins function as chemoattractants, recruiting various immune cells to the site of infection or inflammation. mdpi.comfrontiersin.org This chemotactic activity is crucial for initiating and amplifying the immune response. Beta-defensins have been shown to attract a range of immune cells, including:

Immature Dendritic Cells: These cells are potent antigen-presenting cells that are critical for initiating adaptive immune responses. nih.govnih.gov

Memory T Cells: These cells are essential for a rapid and effective secondary immune response. nih.govnih.gov

Monocytes: These cells can differentiate into macrophages and dendritic cells at the site of inflammation. frontiersin.orgaai.org

Neutrophils: These are key phagocytic cells of the innate immune system. frontiersin.org

Mast Cells: These cells are involved in allergic responses and inflammation. ebi.ac.ukaai.org

This chemoattraction is often mediated through interactions with specific chemokine receptors on the surface of these immune cells. nih.gov For instance, some human beta-defensins have been shown to interact with the chemokine receptor CCR6, which is expressed on immature dendritic cells and memory T cells. nih.govscirp.org This interaction recruits these cells to the site of microbial invasion, thereby facilitating the transition from an innate to an adaptive immune response. nih.gov

Bridging Innate and Adaptive Immune Responses

The dual function of beta-defensins as both antimicrobial agents and immune cell chemoattractants highlights their pivotal role in linking the innate and adaptive arms of the immune system. mdpi.comfrontiersin.orgoup.com By directly killing pathogens, they provide an immediate first line of defense. prospecbio.comnih.gov Simultaneously, by recruiting and activating key immune cells like dendritic cells and T cells, they initiate the more specific and long-lasting adaptive immune response. nih.govnih.gov

This bridging function is a critical aspect of an effective host defense strategy. The recruitment of dendritic cells to the site of infection allows for the uptake and processing of microbial antigens. nih.gov These activated dendritic cells then migrate to lymph nodes to present these antigens to T cells, thereby triggering the adaptive immune response. oup.com This leads to the generation of pathogen-specific T cells and B cells, which can provide long-term immunity. jmb.or.kr

Modulation of Cytokine and Chemokine Production

Beta-defensins are significant modulators of the immune system, capable of influencing the production of various cytokines and chemokines, thereby orchestrating the inflammatory response. Their effect can be either pro-inflammatory or anti-inflammatory, depending on the context and concentration.

Human β-defensin-2 (hBD-2), human β-defensin-3 (hBD-3), and human β-defensin-4 (hBD-4) have been shown to stimulate human keratinocytes, leading to an increased gene expression and production of several cytokines and chemokines. These include Interleukin-6 (IL-6), Interleukin-10 (IL-10), Interferon-inducible protein 10 (IP-10), Chemokine (C-C motif) ligand 2 (CCL2), and Chemokine (C-C motif) ligand 20 (CCL20). frontiersin.org This stimulation is associated with enhanced calcium mobilization and phosphorylation of key signaling molecules like the epidermal growth factor receptor (EGFR), as well as signal transducer and activator of transcription 1 (STAT1) and STAT3. frontiersin.org

In monocytes, hBD-3 can induce a pro-inflammatory response at robust concentrations by increasing the expression of co-stimulatory molecules and pro-inflammatory cytokines. frontiersin.org However, unlike other ligands for Toll-like receptor 2 (TLR2), hBD-3 does not elevate the levels of the anti-inflammatory cytokine IL-10. frontiersin.org Furthermore, under the influence of beta-defensins, monocytes and T helper 17 (Th17) cells produce cytokines such as Interleukin-17 (IL-17), Interleukin-22 (IL-22), and Tumor necrosis factor-alpha (TNF-α), which can amplify inflammation to control the spread of infection. mdpi.com

Interestingly, beta-defensins can also exhibit anti-inflammatory properties. They have been found to suppress the production of pro-inflammatory cytokines in certain contexts, a phenomenon that is dependent on the structural integrity of the defensin peptide. nih.gov This dual functionality highlights the complex role of beta-defensins in fine-tuning the immune response.

The table below summarizes the effects of specific beta-defensins on cytokine and chemokine production in different cell types.

Table 1: Modulation of Cytokine and Chemokine Production by Beta-Defensins

Beta-Defensin Cell Type Upregulated Cytokines/Chemokines Downregulated Cytokines/Chemokines Key Signaling Pathways
hBD-2 Human Keratinocytes IL-6, IL-10, IP-10, CCL2, CCL20 - EGFR, STAT1, STAT3
hBD-3 Human Keratinocytes IL-6, IL-10, IP-10, CCL2, CCL20 - EGFR, STAT1, STAT3
hBD-3 Monocytes Pro-inflammatory cytokines IL-10 (no increase) TLR1/2
hBD-3 T cells IL-2, IL-10 - STAT1
hBD-4 Human Keratinocytes IL-6, IL-10, IP-10, CCL2, CCL20 - EGFR, STAT1, STAT3

Role as Alarmins in Response to Tissue Damage and Infection

Beta-defensins function as "alarmins," which are endogenous molecules that signal tissue and cell damage to the immune system. nih.gov This role is characterized by their ability to recruit and activate innate immune cells, thereby bridging the gap to the adaptive immune response. nih.gov

Upon tissue injury or infection, beta-defensins are released and act as chemoattractants for a variety of immune cells. nih.gov They can directly recruit granulocytes, macrophages, and dendritic cells to the site of damage. nih.gov Furthermore, by activating these leukocytes, beta-defensins indirectly promote further leukocyte recruitment through the production of chemokines. nih.gov

A key aspect of their alarmin function is their interaction with nucleic acids. Beta-defensins can form complexes with DNA, which can then interact with TLR9 to activate plasmacytoid dendritic cells. nih.gov Human β-defensin-2 (hBD-2) and human β-defensin-3 (hBD-3), for example, can complex with self-DNA or CpG DNA, enhancing its uptake by plasmacytoid dendritic cells and promoting the production of interferon-alpha (IFN-α) in a TLR9-dependent manner. aai.org This mechanism is thought to play a role in both host defense and, potentially, the development of autoimmune conditions where there is an overactive response to self-DNA. nih.govaai.org

The expression of beta-defensins is often decreased in chronic wounds, such as diabetic ulcers, which is thought to contribute to both increased susceptibility to infection and impaired wound healing. nih.gov This highlights their crucial role in the resolution of tissue damage. nih.gov

The table below outlines the key alarmin functions of beta-defensins.

Table 3: Alarmin Functions of Beta-Defensins

Alarmin Function Mechanism Involved Beta-Defensins Immune Consequence
Immune Cell Recruitment Direct chemoattraction General beta-defensins Infiltration of granulocytes, macrophages, and dendritic cells to damage site
Immune Cell Activation Activation of leukocytes leading to chemokine production General beta-defensins Amplification of leukocyte recruitment
Nucleic Acid Sensing Complex formation with DNA, enhanced uptake and TLR9 activation hBD-2, hBD-3 Activation of plasmacytoid dendritic cells, IFN-α production

Table 4: Chemical Compounds Mentioned

Compound Name
Beta-defensin-2
Beta-defensin-3
Beta-defensin-4
Beta-defensin-5
C-C chemokine receptor type 6 (CCR6)
Chemokine (C-C motif) ligand 2 (CCL2)
Chemokine (C-C motif) ligand 20 (CCL20)
Epidermal growth factor receptor (EGFR)
Interferon-alpha (IFN-α)
Interferon-inducible protein 10 (IP-10)
Interleukin-2 (IL-2)
Interleukin-6 (IL-6)
Interleukin-10 (IL-10)
Interleukin-17 (IL-17)
Interleukin-22 (IL-22)
Myeloid differentiation primary response 88 (MyD88)
Signal transducer and activator of transcription 1 (STAT1)
Signal transducer and activator of transcription 3 (STAT3)
Toll-like receptor 1 (TLR1)
Toll-like receptor 2 (TLR2)
Toll-like receptor 4 (TLR4)
Toll-like receptor 9 (TLR9)

Biological Roles and Physiological Contributions of Beta Defensin 5

Contribution to Epithelial Barrier Defense and Integrity

The epithelial barrier is the body's first line of defense against a constant barrage of environmental insults, including pathogenic microorganisms. Beta-defensins, including DEFB5, are key components of this defense, contributing to both the physical and chemical integrity of epithelial layers. frontiersin.orgmdpi.com They are expressed by epithelial cells at various mucosal surfaces and are secreted to create an antimicrobial shield. frontiersin.orgnih.gov

Research has shown that beta-defensins can enhance the physical barrier function of the epithelium. For instance, some beta-defensins have been found to increase the expression of tight junction proteins in keratinocytes, which are crucial for maintaining the structural integrity of the skin and other epithelial tissues. frontiersin.org This reinforcement of cell-cell junctions helps to prevent the invasion of pathogens and the leakage of harmful substances into the underlying tissues. Furthermore, certain beta-defensins can counteract the damaging effects of bacterial proteases on the epithelial barrier, a mechanism critical in diseases like atopic dermatitis where barrier integrity is compromised. frontiersin.org

While direct studies on DEFB5's effect on tight junctions are ongoing, the established role of other beta-defensins in bolstering epithelial integrity suggests a similar function for DEFB5. The expression of beta-defensins at mucosal surfaces provides a continuous defense mechanism that helps to maintain the delicate balance between the host and the external environment. frontiersin.orgmdpi.com

Regulation of Commensal Microbiota and Host-Microbiota Homeostasis

The human body is colonized by a vast and diverse community of microorganisms, collectively known as the microbiota, which plays a critical role in health and disease. nih.govfrontiersin.org Beta-defensins, including DEFB5, are not just indiscriminate killers of microbes; they are now understood to be crucial regulators of the commensal microbiota, helping to maintain a healthy and balanced microbial ecosystem. nih.govfrontiersin.org This "farming" of the microbiome is essential for physiological homeostasis. nih.gov

Beta-defensins contribute to shaping the composition of the microbiota by selectively targeting certain microbial species. nih.govescholarship.org This selective pressure helps to prevent the overgrowth of potentially harmful pathobionts while allowing beneficial commensal bacteria to thrive. nih.gov For example, studies on alpha-defensins, a related family of AMPs, have shown that their expression can lead to significant changes in the composition of the gut microbiota. escholarship.org This regulatory role is vital for preventing dysbiosis, a state of microbial imbalance that has been linked to a variety of inflammatory and infectious diseases. nih.govmdpi.com

The interaction between beta-defensins and the microbiota is a two-way street. Commensal bacteria can, in turn, influence the expression of beta-defensins. pnas.org This dynamic cross-talk between the host and its microbial inhabitants is a key aspect of maintaining host-microbiota homeostasis. nih.gov Disruptions in this delicate balance, such as defective beta-defensin expression, have been linked to inflammatory conditions like Crohn's disease, highlighting the importance of these peptides in preserving intestinal health. nih.govmdpi.com

Participation in Wound Healing and Tissue Repair Mechanisms

Beyond their role in fighting infection, beta-defensins are actively involved in the complex process of wound healing and tissue repair. frontiersin.orgresearchgate.net Their contributions extend beyond simply controlling microbial populations at the wound site to actively promoting the cellular processes necessary for tissue regeneration. nih.govmdpi.com

Several studies have demonstrated the multifaceted role of beta-defensins in wound healing:

Stimulation of Cell Migration and Proliferation: Beta-defensins can stimulate the migration and proliferation of key cell types involved in wound repair, such as keratinocytes and fibroblasts. frontiersin.orgresearchgate.net This is a critical step in re-epithelialization, the process of covering the wound with new epithelial tissue.

Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for supplying nutrients and oxygen to the healing tissue. Some beta-defensins have been shown to promote angiogenesis by inducing the expression of angiogenic factors. nih.govmdpi.com

Modulation of Inflammation: While beta-defensins can have pro-inflammatory effects to recruit immune cells to the site of injury, they can also contribute to the resolution of inflammation, a necessary step for the transition to the tissue repair phase. frontiersin.orgfrontiersin.org

The decreased expression of beta-defensins has been observed in chronic wounds, such as diabetic ulcers, suggesting that a deficiency in these peptides may contribute to impaired healing. frontiersin.org The ability of beta-defensins to influence multiple aspects of the healing process makes them a promising area of research for the development of new therapies to promote wound repair. researchgate.netmdpi.com

Role in Specific Physiological Systems

The expression and function of Beta-defensin 5 are not uniform throughout the body. Its presence and physiological contributions are particularly notable in the gastrointestinal tract, respiratory system, and skin, where it plays a specialized role in maintaining health and defending against pathogens.

Gastrointestinal Tract Physiology

The gastrointestinal tract is a major site of interaction between the host and the external environment, including a dense and diverse microbial community. nih.govfrontiersin.org Beta-defensins are a critical component of the innate immune system in the gut, contributing to the defense of the mucosal barrier and the regulation of the gut microbiota. nih.govfrontiersin.org

While alpha-defensins are predominantly expressed in the small intestine, beta-defensins are more prominent in the colon. jnu.ac.in Their expression can be induced by the presence of bacteria and inflammatory signals, highlighting their role in responding to microbial challenges. jnu.ac.in By controlling the growth of pathogenic and commensal bacteria, beta-defensins help to maintain the integrity of the intestinal epithelium and prevent the translocation of bacteria into the bloodstream. nih.govmdpi.com

Studies have shown that alterations in the expression of intestinal defensins are associated with inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. nih.govmdpi.com This suggests that a breakdown in the defensin-mediated control of the gut microbiota can contribute to the chronic inflammation characteristic of these conditions. The ability of certain defensins to improve intestinal barrier function and modulate the gut microbiota is an active area of research for potential therapeutic interventions. mdpi.com

Respiratory System Physiology

The respiratory system is constantly exposed to airborne pathogens and particulate matter, necessitating a robust and dynamic defense system. annualreviews.orgnih.gov Beta-defensins are expressed by the epithelial cells lining the airways and play a significant role in pulmonary host defense. annualreviews.orgpnas.org

The expression of some beta-defensins in the lungs is constitutive, providing a constant baseline of antimicrobial protection. pnas.org In contrast, the expression of other beta-defensins is inducible and is upregulated in response to infection and inflammation. pnas.org This allows for a tailored and amplified response to microbial threats. frontiersin.org

Research has implicated alterations in beta-defensin function in the pathogenesis of lung diseases such as cystic fibrosis, where impaired antimicrobial activity may contribute to chronic bacterial infections. pnas.org Furthermore, beta-defensins in the respiratory tract are not only antimicrobial but also act as signaling molecules, recruiting immune cells to the site of inflammation and thus bridging the innate and adaptive immune responses. annualreviews.org

Dermal Defense

The skin is the body's largest organ and serves as a primary physical barrier against the external environment. researchgate.net Beta-defensins are an integral part of the skin's innate immune system, providing a chemical barrier against a wide range of pathogens, including bacteria, fungi, and viruses. researchgate.netmdpi.com

Expressed by keratinocytes, the main cell type of the epidermis, beta-defensins are present in the outer layers of the skin, where they can directly interact with microbes. karger.com The expression of some beta-defensins is constitutive, while others are induced by microbial products or inflammatory cytokines, allowing for a rapid response to infection or injury. mdpi.com

In addition to their direct antimicrobial activity, beta-defensins in the skin contribute to wound healing by promoting the migration and proliferation of keratinocytes. mdpi.comkarger.com They also modulate the local immune response by attracting immune cells to the site of inflammation. nih.gov The importance of beta-defensins in dermal defense is underscored by the observation that their dysregulation is associated with skin diseases such as atopic dermatitis and psoriasis. frontiersin.org

Oral Cavity Homeostasis

The oral cavity is a complex environment, constantly exposed to a diverse array of microorganisms. Beta-defensins are crucial components of the innate immune defense in this area, helping to maintain a healthy equilibrium between commensal flora and potential pathogens. sciquest.org.nz They are primarily produced by epithelial cells and are considered guardians of the oral cavity. sciquest.org.nzfrontiersin.org

While extensive research has focused on human beta-defensin 1 (hBD-1), hBD-2, and hBD-3 in the oral mucosa, specific data on this compound (encoded by the DEFB105A gene in humans) is more limited. mdpi.comfrontiersin.orgnih.gov However, studies in animal models provide evidence for its role. Research on rat gingival epithelium identified the expression of three homologous beta-defensins: RBD-1, RBD-2, and RBD-5. nih.gov Notably, this was the first study to describe the expression of rat this compound in any tissue, suggesting its participation in the innate immune response within the oral cavity. nih.gov

Human beta-defensins (hBDs) are expressed in various oral tissues, including the gingiva, tongue, salivary glands, and buccal mucosa. mdpi.com Their functions are multifaceted:

Antimicrobial Activity: As cationic peptides, they are drawn to the negatively charged membranes of microbes, leading to membrane disruption and cell death. frontiersin.org This activity helps control the microbial load and prevent colonization by pathogenic species. mdpi.com

Immunomodulation: Beyond direct killing, beta-defensins act as signaling molecules, capable of attracting immune cells like monocytes to sites of infection. nih.gov

The expression of these peptides can be influenced by various factors. For instance, exposure to whole cigarette smoke has been shown to modulate the expression and secretion of hBDs by oral mucosal epithelial cells, potentially altering local defense mechanisms. Although direct evidence for this compound in human oral homeostasis is still emerging, its presence in rat gingival epithelium and the established functions of the beta-defensin family strongly support its contribution to maintaining a balanced and healthy oral environment. nih.gov

Reproductive System Physiology

Beta-defensins are key effector molecules in the reproductive systems of both males and females, where they perform a dual function: protecting the tract from microbial infections and participating in reproductive processes such as fertility. nih.govresearchgate.net Infections in the reproductive tract are a significant cause of infertility, and defensins form a critical part of the mucosal innate immune defense. nih.gov

In the male reproductive tract, a vast array of beta-defensins is expressed, particularly in the testis and epididymis. nih.gov Their presence is crucial for protecting against pathogens and is also essential for sperm maturation and capacitation. nih.gov The gene for human this compound, DEFB105A, is noted to be expressed in the male reproductive tract, suggesting it plays a role in these dual functions of host defense and fertility. genecards.org The existence of a large number of beta-defensin genes with preferential expression in the male reproductive organs underscores their importance in these biological processes. genecards.org

While specific functional studies on this compound are less common than for other defensins like Beta-defensin 126 (DEFB126), the general roles attributed to the beta-defensin family in this system include:

Immune Defense: Protecting sperm and the reproductive tissues from a wide variety of microorganisms, including bacteria, fungi, and viruses. nih.gov

Sperm Function: Participating in the complex processes of sperm maturation, motility, and the eventual fertilization of an oocyte. nih.gov

The expression of defensins in the reproductive tract can be modulated by factors such as age, hormonal status, and the presence of infection. nih.gov The collective action of these peptides, including this compound, is therefore integral to maintaining both the immunological integrity and the physiological function of the reproductive system.

Mammary Gland Immunity

In the bovine mammary gland, this compound (often referred to as BNBD5) is a critical component of the innate immune response against mastitis, an inflammatory condition that is one of the most significant diseases affecting the dairy industry. nih.govasm.org Mastitis is typically caused by bacterial infections, with Staphylococcus aureus and Escherichia coli being common culprits. veterinaryworld.orgmdpi.com

Research has demonstrated that the expression of BNBD5 is strongly and rapidly induced in response to intramammary infection. veterinaryworld.orgduke.edu Studies using real-time PCR have quantified this upregulation, showing that mastitis leads to a significant increase in the mRNA abundance of BNBD5 in mammary tissue. nih.govasm.orgresearchgate.net

Table 1: Research Findings on Bovine this compound (BNBD5) Expression in Mastitis

FindingPathogen/StimulusKey ResultReference
Strong increase in BNBD5 mRNA abundance in infected mammary glands.General mastitis pathogensA 4- to 13-fold increase in mRNA levels was observed compared to healthy tissue. nih.govasm.orgresearchgate.net
BNBD5 expression is higher in S. aureus-challenged mammary gland tissue.Staphylococcus aureusExpression levels of BNBD5 were noted to be higher than those of another defensin (B1577277), BNBD4. veterinaryworld.org
Induction of BNBD5 expression in mammary epithelial cells (MECs).Heat-killed bacteria, LPS, IL-1β, TNFαA 1kb segment of the BNBD5 promoter showed an approximate 3-fold induction in reporter gene assays. duke.edu
In situ hybridization reveals the primary site of expression.General mastitis pathogensBNBD5 is expressed predominantly in the mammary epithelial cells of the infected gland. nih.govasm.org
Increased BNBD5 expression is observed during late lactation stages.Lactation stageHigher expression was noted in late lactation. mdpi.com
The Toll-like receptor (TLR) signaling pathway is involved in the immune response.S. aureusA correlation was found between the expression of TLR4 and BNBD5 in cases of S. aureus mastitis. sciquest.org.nz

The primary site of BNBD5 production during mastitis is the mammary epithelial cells (MECs), which line the alveoli and ducts of the gland. nih.govasm.org This localized expression allows for the direct secretion of the antimicrobial peptide onto the epithelial surface and potentially into the milk, where it can combat invading pathogens. veterinaryworld.org This response is a crucial part of the innate immune system's effort to counteract mastitis, highlighting the prominent effector function of the MECs in mammary gland defense. nih.govasm.org The induction is not systemic; mRNA levels remain low in uninfected quarters of the same udder, indicating a targeted local response. nih.govasm.org

Pathophysiological Relevance of Beta Defensin 5

Role in Inflammatory Conditions

Beta-defensin 5 is implicated in the modulation of inflammatory responses, particularly in conditions such as inflammatory bowel disease (IBD) and mastitis.

Inflammatory Bowel Diseases (IBD): Defensins are crucial for maintaining the mucosal barrier in the intestine. nih.gov In inflammatory bowel diseases, this barrier is often compromised, leading to an immune response against the normal gut flora. nih.gov While research has highlighted diminished alpha-defensin (human defensin (B1577277) 5 and 6) expression in Crohn's disease of the ileum, the role of beta-defensins is also significant. nih.gov In inflamed Crohn's colitis, the beta-defensin response is reduced compared to ulcerative colitis. nih.gov This deficiency in the chemical barrier of the mucosa could permit increased bacterial invasion, triggering an inflammatory cascade. nih.gov Some studies suggest that a deficiency in defensins may be a primary factor in the pathogenesis of IBD, leading to increased susceptibility to intestinal infections and subsequent inflammation. scirp.orgsemanticscholar.org

Mastitis: In bovine mastitis, a bacterial infection of the udder, the expression of bovine this compound (BNBD5) is strongly induced. duke.edu In situ hybridization has shown that bacteria trigger a potent, localized expression of BNBD5 in the mammary epithelial cells (MEC). duke.edu Studies have demonstrated that mastitis leads to a significant (4- to 13-fold) increase in the mRNA abundance of BNBD5. asm.orgnih.govresearchgate.net This induction is not systemic; it is high in infected quarters of the udder while remaining low in uninfected quarters of the same animal. asm.org The upregulation of BNBD5, along with other immune-related molecules like Toll-like receptors, underscores the critical contribution of the innate immune system in combating mastitis, with the MEC playing a key effector role. asm.orgnih.gov The expression levels of β-defensin genes can vary depending on the pathogen causing the mastitis. mdpi.com

Implications in Susceptibility and Progression of Infectious Diseases

This compound exhibits broad-spectrum antimicrobial activity, positioning it as a key player in the defense against a variety of pathogens. prospecbio.com Its mechanism of action often involves disrupting the microbial membranes, leading to pathogen destruction. prospecbio.com

Beta-defensins are integral to the innate defense against bacterial infections in various tissues. nih.gov Their expression can be induced by bacterial pathogens and their components, such as lipopolysaccharide (LPS), through the activation of innate immune pathways. nih.gov

General Antibacterial Activity: Beta-defensins, including BD-5, are effective against both Gram-positive and Gram-negative bacteria. prospecbio.comfrontiersin.org They are preferentially attracted to the negatively charged outer membranes of bacteria, where they can cause membrane disruption through mechanisms like pore formation and interference with cell wall synthesis. frontiersin.org

Mastitis Pathogens: In the context of mastitis, β-defensins show bactericidal activity against major pathogens like Escherichia coli and Staphylococcus aureus. mdpi.com

Gastrointestinal Pathogens: In the colon, human β-defensins are effective against enteric pathogens such as E. coli and Pseudomonas aeruginosa. mdpi.com A deficiency in defensin expression, as seen in some forms of IBD, can lead to an altered colonic microflora and increased susceptibility to bacterial invasion. nih.gov

Respiratory Pathogens: Studies in mice have shown that the absence of a specific β-defensin can lead to delayed clearance of bacteria like Haemophilus influenzae from the lungs, highlighting their importance in pulmonary immunity. frontiersin.org

Beta-defensins also play a role in the host defense against fungal pathogens.

Candida albicans: Human beta-defensins have demonstrated activity against Candida albicans, a common opportunistic fungus. mdpi.comnih.gov Recombinant human β-defensin 2 and 3 have shown specific activity against several Candida species in vitro. units.it The antifungal activity of some β-defensins can be enhanced when combined with conventional antifungal drugs. mdpi.com The mechanism of action against fungi can involve membrane permeabilization. units.it

Other Fungi: The efficacy of beta-defensins against other fungal species can vary. For instance, some studies have shown no effect of certain beta-defensins against the microsporidian fungus Encephalitozoon intestinalis. mdpi.com

The role of beta-defensins in viral infections is complex and can involve multiple mechanisms, including the disruption of viral envelopes and glycoproteins. mdpi.com

Herpes Simplex Virus (HSV): Human alpha- and beta-defensins have been shown to block multiple steps in the infection process of herpes simplex virus. frontiersin.org

Influenza A Virus (IAV): While human α-defensins and θ-defensins show significant neutralizing activity against IAV, human β-defensins generally exhibit less neutralizing activity. aai.org

Human Immunodeficiency Virus (HIV): The interaction between defensins and HIV is particularly complex. While some defensins have direct anti-HIV activity, others, such as human defensin 5 (HD5) and HD6, have been reported to enhance HIV infectivity under certain conditions. frontiersin.org

SARS-CoV-2: Research has indicated that human intestinal defensin 5 (HD5) can inhibit SARS-CoV-2 invasion in vitro by binding to the ACE2 receptor, which the virus uses for cellular entry. medrxiv.org However, studies have also reported a downregulation of several defensin genes during SARS-CoV-2 infection, suggesting a compromised innate immune response. medrxiv.org

The role of beta-defensins in parasitic infections is an emerging area of research.

Plasmodium: Human defensin 5 (HD5) has been shown to inhibit the development of Plasmodium yoelii, a malaria parasite, in Anopheles stephensi mosquitoes. mdpi.comnih.gov Injection of HD5 into mosquitoes significantly reduced the number of oocysts, the developmental stage of the parasite in the mosquito midgut. mdpi.comnih.gov This inhibitory effect is thought to be mediated by the activation of the mosquito's innate immune system, specifically the Toll signaling pathway. mdpi.comresearchgate.net This suggests that HD5 could be a potential candidate for developing novel strategies to block malaria transmission. researchgate.net

Other Parasites: While the role of beta-defensins in many parasitic infections is still not well understood, it is known that other defensins, like alpha-defensins, can kill parasites such as Giardia lamblia in vitro. nih.govmdpi.com

Viral Infections

Modulatory Role in Autoimmune Diseases

Beyond their direct antimicrobial functions, beta-defensins have significant immunomodulatory properties, which can have implications for autoimmune diseases. frontiersin.orgnih.gov They can act as chemoattractants for various immune cells, including immature dendritic cells and memory T cells, thereby linking the innate and adaptive immune systems. prospecbio.comfrontiersin.org

Connecting Innate and Adaptive Immunity: Beta-defensins can influence the function and movement of neutrophils, monocytes, T-lymphocytes, and dendritic cells. scirp.orgsemanticscholar.org This ability to bridge the two arms of the immune system means that dysregulation of beta-defensin expression could contribute to the pathogenesis of autoimmune disorders. mdpi.com

Autoimmune Rheumatic Disorders: There is growing evidence for the involvement of defensins in autoimmune rheumatic disorders like systemic lupus erythematosus (SLE) and rheumatoid arthritis. mdpi.com While research on specific beta-defensins is ongoing, the general immunomodulatory capacity of the defensin family points to a potential role.

Psoriasis and Atopic Dermatitis: The expression of β-defensins is altered in certain skin conditions with an autoimmune component. For instance, increased β-defensin expression is observed in psoriasis, while it is reduced in atopic dermatitis, which may reflect the different disease environments. nih.gov

Vitiligo: Vitiligo, an autoimmune disorder causing depigmentation, is another condition where beta-defensins may play a role. Human beta-defensin 1 (HBD-1) has been studied as a potential modulator in several autoimmune diseases, and its gene polymorphisms have been evaluated in vitiligo patients. ekb.eg

The following table summarizes the key research findings on the pathophysiological relevance of this compound.

Condition Pathogen/Process Key Findings on this compound (or related β-defensins) References
Inflammatory Bowel Disease InflammationReduced beta-defensin response in inflamed Crohn's colitis may lead to increased bacterial invasion and inflammation. nih.govscirp.orgsemanticscholar.org
Mastitis Bacteria (e.g., E. coli, S. aureus)Strongly induced expression (4- to 13-fold increase) in infected mammary epithelial cells, playing a key role in innate defense. duke.eduasm.orgnih.govresearchgate.netmdpi.com
Bacterial Infections Various bacteriaBroad-spectrum activity against Gram-positive and Gram-negative bacteria through membrane disruption. mdpi.comprospecbio.comnih.govfrontiersin.orgmdpi.comnih.gov
Fungal Infections Candida albicansExhibits antifungal activity, which can be synergistic with conventional antifungal drugs. mdpi.comnih.govunits.it
Viral Infections SARS-CoV-2, HSV, IAV, HIVComplex role; can inhibit some viruses (e.g., SARS-CoV-2, HSV) but may enhance others (e.g., HIV) under certain conditions. Less neutralizing against IAV compared to other defensins. mdpi.comfrontiersin.orgaai.orgmedrxiv.org
Parasitic Infections Plasmodium yoeliiInhibits parasite development in mosquitoes by activating the insect's innate immune system. mdpi.comnih.govresearchgate.net
Autoimmune Diseases Immune modulationActs as a chemoattractant for immune cells, linking innate and adaptive immunity. Dysregulation may contribute to autoimmune conditions like psoriasis and vitiligo. scirp.orgsemanticscholar.orgprospecbio.comfrontiersin.orgnih.govmdpi.comnih.govekb.eg

Involvement in Certain Malignancies (e.g., Cancer Progression, Tumor Microenvironment Modulation)

Due to the absence of research findings on the role of human this compound in cancer, this section cannot be developed.

Detailed Research Findings

No data is available for human this compound.

Interactive Data Table

A data table cannot be generated as there are no research findings to populate it.

Advanced Research Methodologies and Approaches for Studying Beta Defensin 5

In Vitro Experimental Models

In vitro models are fundamental for investigating the specific activities of Beta-defensin 5 under controlled laboratory conditions, allowing for detailed analysis of its interactions with cells and pathogens.

Cell Culture Systems (e.g., Epithelial Cell Lines, Immune Cells)

Cell culture systems are indispensable tools for studying the expression, regulation, and function of this compound at the cellular level. Epithelial cells, being the primary producers of many beta-defensins, are a major focus. For instance, primary cultures of airway epithelial cells are used to study the expression of beta-defensins in response to inflammatory stimuli like interleukin-1β (IL-1β). pnas.org Human alveolar type II epithelial cell lines, such as A549, and primary bovine tracheal epithelial (BTE) cells serve as models to investigate how environmental factors or pathogens modulate beta-defensin gene expression. oup.com Similarly, Madin-Darby bovine kidney (MDBK) epithelial cells have been used to create cell-based assays to screen for molecules that can induce beta-defensin expression. pnas.org

Beyond epithelial cells, immune cells are cultured to study the immunomodulatory functions of defensins. The migration of various immune cell types, including monocytes, T lymphocytes, and neutrophils, is assessed in response to beta-defensins to understand their role in orchestrating the immune response. pnas.orgnih.gov Furthermore, human embryonic kidney (HEK293) cells, which are readily transfectable, are often engineered to express specific receptors to study their interaction with defensins. pnas.orgresearchgate.net

Antimicrobial Activity Assays

To quantify the direct microbicidal capabilities of this compound, researchers employ a variety of antimicrobial activity assays. These assays test the peptide's efficacy against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria.

Commonly used methods include:

Colony-Forming Unit (CFU) Assays: This conventional method involves incubating bacteria, such as Pseudomonas aeruginosa, with various concentrations of the defensin (B1577277) peptide. pnas.org Following incubation, the mixture is plated on agar (B569324), and the number of surviving bacterial colonies is counted to determine the peptide's bactericidal potency. pnas.org

Microbroth Dilution Assays: In this technique, bacteria are incubated in a liquid broth containing serial dilutions of the peptide in a multi-well plate. ecoevo.com.br Bacterial growth is typically measured by spectrophotometry, with a lack of turbidity indicating growth inhibition. This method is used to determine the Minimum Inhibitory Concentration (MIC). ecoevo.com.br

Radial Diffusion Assays: This assay involves incorporating bacteria into an agarose (B213101) gel. Wells are punched into the gel and filled with the defensin solution. The peptide diffuses into the gel, and its antimicrobial activity is visualized as a clear zone of bacterial growth inhibition around the well. The diameter of this zone correlates with the peptide's potency. plos.org

Luminescence Assays: A more quantitative and high-throughput method uses bacteria engineered to express a luminescence gene. pnas.org The light output, which is directly related to bacterial viability, is measured after incubation with the defensin. A decrease in luminescence indicates bactericidal activity. pnas.org

Studies have shown that the antimicrobial activity of defensins like Human Defensin 5 (HD-5) can be structure-dependent and vary against different bacterial strains. For example, the killing of Staphylococcus aureus by HD-5 requires the peptide's native structure, whereas its activity against Escherichia coli is independent of this structure. nih.gov

Table 1: Examples of Antimicrobial Activity Assays for Defensins

Assay TypePrincipleTarget Microorganism ExampleMeasured OutcomeReference
Colony-Forming Unit (CFU) Assay Measures viable bacteria by counting colonies after incubation with peptide and plating on agar.Pseudomonas aeruginosa PAO1Number of colonies (CFU/ml) pnas.org
Microbroth Dilution Assay Determines the lowest peptide concentration that inhibits visible bacterial growth in liquid culture.E. coli, S. aureusMinimum Inhibitory Concentration (MIC) ecoevo.com.br
Radial Diffusion Assay Measures the diameter of the zone of growth inhibition in a bacterial lawn seeded in an agar gel.E. coli, P. aeruginosa, S. aureusDiameter of clearing zone (mm) plos.org
Luminescence Assay Quantifies bacterial viability by measuring light output from bacteria expressing a luminescence plasmid.Escherichia coli DH5αRelative Luminescence Units (RLU) pnas.org

Chemotaxis and Cell Migration Assays

Beta-defensins are known to function as chemoattractants, recruiting immune cells to sites of infection or inflammation. frontiersin.org Chemotaxis and cell migration assays are crucial for quantifying this immunomodulatory property. The most common method utilizes a multi-well microchemotaxis chamber, such as the Boyden chamber or its modern iterations like the ChemoTx™ System. plos.orgcellbiolabs.com

In these assays, a porous membrane separates two compartments. The lower chamber contains the defensin peptide (the chemoattractant), while a suspension of cells (e.g., monocytes, T cells, or receptor-transfected HEK293 cells) is placed in the upper chamber. pnas.orgresearchgate.net Cells migrate through the pores towards the chemical gradient created by the defensin. After an incubation period, the number of cells that have migrated to the lower side of the membrane is quantified, often by staining and microscopy or by using fluorescently labeled cells and a plate reader. pnas.orgcellbiolabs.com These studies have demonstrated that various beta-defensins can selectively attract different immune cell populations, often through specific chemokine receptors. nih.govresearchgate.net

Receptor-Ligand Binding Studies

To understand how beta-defensins initiate cellular responses like chemotaxis, it is essential to identify their cellular receptors and characterize the binding interaction. Receptor-ligand binding studies are designed for this purpose. A common approach is the competitive binding assay. nih.gov In this setup, cells that have been genetically engineered to express a specific receptor (e.g., melanocortin receptors or chemokine receptors like CCR6) are incubated with a labeled ligand known to bind the receptor. nih.govresearchgate.net Unlabeled beta-defensin is then added at increasing concentrations. If the defensin binds to the same receptor, it will compete with and displace the labeled ligand, resulting in a measurable decrease in the signal from the label. researchgate.net

More direct evidence of interaction can be obtained through protein-protein interaction studies. For example, co-immunoprecipitation experiments can demonstrate a direct binding event. Recent research has shown a direct interaction between human beta-defensin 3 (HBD3) and the LDL receptor-related protein 5 (LRP5), identifying HBD3 as a novel ligand for this receptor. frontiersin.org Such studies are critical for mapping the signaling pathways activated by beta-defensins. frontiersin.org

In Vivo Animal Models

While in vitro studies provide mechanistic insights, in vivo animal models are critical for understanding the physiological relevance and function of this compound in the complex environment of a living organism. Rat and mouse models are commonly used to study the role of defensins in host defense against infection. nih.govbiomolther.org For example, researchers have used rat models to examine the expression of beta-defensins in the gingival epithelium in response to oral pathogens. nih.gov

Genetically Modified Models (e.g., Gene Knockout/Knock-in)

Genetically modified animal models provide powerful tools to definitively establish the function of a specific gene. These approaches include transgenic, gene knockout, and knock-in models. nih.gov

Transgenic (Knock-in) Models: These models involve inserting a gene into an animal's genome. A key example is the development of transgenic mice expressing the human gene for Human Defensin 5 (HD-5). nih.gov These mice, which express HD-5 specifically in their Paneth cells, showed markedly increased resistance to oral infection with virulent Salmonella typhimurium, providing direct in vivo evidence for the critical protective role of this specific defensin in the gut. nih.gov Similarly, knock-in pigs have been created using CRISPR/Cas9 technology to overexpress porcine beta-defensin 2, aiming to breed more disease-resistant animals. nih.gov

Gene Knockout Models: In a knockout model, a specific gene is deleted or inactivated. nih.gov Mice with a targeted deletion of the gene for mouse beta-defensin 1 (mBD-1) have been used to study its role in airway defense. mdpi.com Studies with these knockout mice revealed that the absence of a single defensin might have only a minor effect on bacterial clearance, suggesting that multiple defensins may work cooperatively to provide robust innate immunity. mdpi.com The generation of knockout pig models for various genes using CRISPR/Cas9 has also become a valuable tool in biomedical research. frontiersin.org

Validation of these models is a multi-step process, confirming the genetic modification at the DNA level (e.g., via PCR and Southern blot), and often assessing the subsequent changes in mRNA and protein expression. nih.govozgene.com

Table 2: Genetically Modified Animal Models for Studying Defensins

Model TypeGene/Peptide StudiedAnimal ModelKey Research FindingReference
Transgenic (Knock-in) Human Defensin 5 (HD-5)MouseHD-5 expression conferred significant resistance to oral Salmonella typhimurium infection. nih.gov
Gene Knockout Mouse Beta-defensin 1 (mBD-1)MouseDeletion of mBD-1 alone had a minor effect on bacterial clearance in the trachea, suggesting functional redundancy among defensins. mdpi.com
Transgenic (Knock-in) Porcine Beta-defensin 2 (PBD-2)PigSite-specific knock-in led to overexpression of PBD-2 in various tissues, enhancing antimicrobial properties. nih.gov

Infection Models

To understand the functional relevance of this compound in a physiological context, researchers utilize various infection models. These models are critical for assessing the peptide's contribution to host defense against pathogens.

Bacterial Infection Models: Animal models are instrumental in elucidating the in vivo role of beta-defensins. For instance, bovine neutrophil β-defensin-5 (BNBD5) has been studied in a mouse model of multidrug-resistant Klebsiella pneumoniae infection. In this model, intranasal administration of synthetic BNBD5 prior to bacterial challenge resulted in a decreased bacterial load in the lungs and spleen and alleviated lung histopathological damage. nih.gov Interestingly, the study found that BNBD5 did not directly kill the bacteria in vitro but rather modulated the host's inflammatory response to provide protection. nih.gov In cattle, studies have shown that the expression of the gene for bovine DEFB5 increases in mammary tissue during intramammary infections, highlighting its role in the response to mastitis. mdpi.comfrontiersin.org

In Vitro Antimicrobial Assays: The direct antimicrobial capacity of human this compound (hBD-5) has been confirmed through in vitro assays. Recombinantly produced hBD-5 has demonstrated activity against key pathogens such as Escherichia coli and Staphylococcus aureus. nih.govnih.gov

Radiation-Induced Enterogenic Infection: A derivative of human defensin 5 has been evaluated in a mouse model for treating enterogenic infections caused by ionizing radiation. This model helps to assess the peptide's ability to protect and repair the intestinal barrier, which can be compromised by radiation, leading to microbial translocation. oup.com

These models, summarized in Table 1, are essential for dissecting the complex interactions between this compound, pathogens, and the host immune system.

Table 1: Infection Models Used in this compound Research

Model TypeOrganism/SystemPathogen/ConditionKey Findings Related to this compoundReference
In VivoMouseMultidrug-resistant Klebsiella pneumoniaeBovine BD-5 reduced bacterial load and lung damage by modulating inflammation. nih.gov
In VivoCattleIntramammary infection (Mastitis)Bovine DEFB5 expression is upregulated in infected mammary tissue. mdpi.comfrontiersin.org
In VivoMouseIonizing radiation-induced enterogenic infectionA human defensin 5 derivative mitigated intestinal mucosal destruction. oup.com
In VitroBacterial CultureEscherichia coli, Staphylococcus aureusRecombinant human BD-5 exhibits direct antimicrobial activity. nih.govnih.gov

Molecular and Cellular Biology Techniques

A variety of molecular and cellular biology techniques are employed to study this compound at the gene and protein level, providing detailed insights into its expression, regulation, and localization.

Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing, Microarrays)

Analyzing the expression of the DEFB5 gene is fundamental to understanding its biological role.

Quantitative Real-Time PCR (RT-qPCR): This technique is widely used to quantify DEFB5 mRNA levels in various tissues and under different conditions. For example, RT-qPCR has been used to confirm that bovine DEFB5 mRNA is upregulated in mammary epithelial cells during mastitis. frontiersin.org In mouse models of K. pneumoniae infection, RT-qPCR revealed that bovine this compound treatment significantly enhanced the mRNA expression of cytokines and chemokines like TNF-α and IL-1β. nih.gov The relative expression data from RT-qPCR is often analyzed using the 2-ΔΔCT method. nih.gov

RNA Sequencing (RNA-Seq): High-throughput RNA sequencing provides a comprehensive view of the transcriptome, allowing for the discovery and quantification of defensin gene expression. RNA-Seq data has revealed the expression of DEFB5 mRNA in human testis and epididymis. nih.govoup.com In the study of bovine this compound's effect on K. pneumoniae infection, RNA-seq of lung tissue showed that the peptide inhibited signaling pathways related to inflammation, apoptosis, and necroptosis that were initially activated by the infection. nih.gov Similarly, RNA-seq has been used to analyze the expression profiles of the entire beta-defensin family in the reproductive tissues of bucks. xmsyxb.com

Protein Expression and Purification

To perform functional studies and generate antibodies, producing pure this compound protein is essential.

Recombinant Protein Expression: Escherichia coli is a common host for producing recombinant human this compound (hBD-5). nih.govbiocat.com A successful strategy involves expressing hBD-5 as a soluble fusion protein with a partner like thioredoxin A (TrxA). nih.govresearchgate.net To enhance production, the gene sequence is often codon-optimized for expression in E. coli. nih.gov

Table 2: Summary of Recombinant Human this compound Production

ParameterMethod/DescriptionReference
Expression SystemEscherichia coli (e.g., BL21(DE3) strain) nih.govresearchgate.net
Expression StrategySoluble fusion protein with Thioredoxin A (TrxA) tag nih.govresearchgate.net
Initial PurificationAffinity Chromatography nih.govresearchgate.net
Tag CleavageEnterokinase nih.govresearchgate.net
Final PurificationCationic Exchange Chromatography nih.govresearchgate.net
Purity AssessmentRP-HPLC, SDS-PAGE prospecbio.commybiosource.com

Immunofluorescence and Immunohistochemistry

These imaging techniques are used to visualize the location of the this compound peptide within tissues and cells.

Immunohistochemistry (IHC): IHC uses antibodies to detect proteins in tissue sections. While specific published IHC images for this compound are not abundant, the methodology has been applied to other beta-defensins, such as bovine DEFB4 in mastitis-affected mammary tissue, demonstrating its utility in the field. frontiersin.org Studies have also used IHC to detect the expression of human alpha-defensin 5 in various tissues, providing a methodological framework applicable to DEFB5. mdpi.comresearchgate.net

Immunofluorescence (IF): IF offers higher resolution and the ability to co-localize multiple proteins. In a study involving a derivative of human defensin 5, immunofluorescence was used to visualize the amelioration of damage to intestinal tight junction proteins like claudin, ZO-1, and occludin in a mouse model of radiation-induced injury. oup.com This demonstrates the application of IF to study the functional consequences of defensin activity at the cellular level.

Bioinformatic and Computational Approaches

Bioinformatic and computational tools have been indispensable for the discovery, characterization, and evolutionary analysis of the beta-defensin gene family, including DEFB5.

Genomic and Proteomic Databases Utilization

Publicly available databases are a cornerstone of modern defensin research, providing a wealth of information on gene structure, sequence, and function.

Gene and Protein Information: Databases such as NCBI Gene, Ensembl, UniProtKB/Swiss-Prot, and GeneCards are primary resources for information on DEFB105A (the gene encoding human this compound). nih.govgenecards.orggenome.jp These resources consolidate data on the gene's genomic location on chromosome 8p23.1, its aliases (e.g., BD-5, DEFB-5), exon structure, and known functions, such as its antibacterial activity. nih.govgenecards.org The Mouse Genome Database (MGI) serves as the equivalent resource for the murine ortholog, Defb5. jax.org

Discovery and Annotation: The initial discovery of the large family of beta-defensin genes, many of which were previously unannotated, was accomplished through computational search strategies. These methods used tools like hidden Markov models (HMMER) and BLAST to screen entire genomic databases, leading to the identification of 28 new human beta-defensin genes, including the cluster containing DEFB5. nih.gov

Evolutionary Analysis: By utilizing sequence information from these databases, researchers can perform phylogenetic analyses to understand the evolutionary relationships between beta-defensin genes within and across species. physiology.orgnih.gov These analyses have revealed that beta-defensin genes are organized in conserved syntenic clusters, suggesting they arose from a common ancestor and have been retained due to important functions. nih.gov

Phylogenetic and Evolutionary Analysis

Phylogenetic analysis of beta-defensin genes, including those encoding for BD-5, provides insights into their evolutionary relationships and diversification. These studies often involve comparing the amino acid sequences of beta-defensins across different species to construct phylogenetic trees. nih.govresearchgate.netresearchgate.net

Evolutionary Dynamics: The beta-defensin gene family is characterized by rapid evolution, with evidence of gene duplication events and subsequent sequence diversification in various mammalian lineages. researchgate.netphysiology.org This has led to the emergence of species-specific subgroups of beta-defensins. physiology.org In some cases, positive selection has been observed, particularly in the rodent lineage, suggesting the evolution of novel functions. d-nb.info

Gene Structure and Conservation: Most mammalian beta-defensin genes consist of two exons, with the first encoding the signal peptide and the second encoding the mature peptide. physiology.org However, fish beta-defensins have a distinct three-coding exon structure. nih.gov Despite sequence divergence in the mature peptide region, the signal sequences can show high identity among subgroups. oup.com The characteristic six-cysteine motif, crucial for the protein's three-dimensional structure, is a highly conserved feature across vertebrates. nih.govresearchgate.net

Cross-Species Analysis: Comparative analysis of beta-defensin gene repertoires in species such as humans, chimpanzees, mice, rats, and dogs has revealed that these genes are often clustered in syntenic chromosomal regions. physiology.org Phylogenetic trees constructed from these analyses show that genes within a genomic cluster tend to form a distinct clade, indicating evolution through gene duplication. physiology.org While many beta-defensins are evolutionarily conserved, some lineages are specific to certain species. physiology.org For instance, salmonids possess five subfamilies of beta-defensin genes (BD1-5), with some being lost in more advanced teleosts. nih.gov

A phylogenetic tree can be reconstructed to analyze the evolutionary relationships of human defensins with their isoforms, where beta-defensins often show significant divergence, not falling into a single clade and indicating more distant relationships with alpha-defensins. ijpsonline.com

Molecular Modeling and Docking Studies (e.g., Peptide-Receptor Interactions)

Molecular modeling and docking studies are computational techniques used to predict the three-dimensional structure of proteins and their interactions with other molecules. These methods are valuable for understanding the structure-function relationships of beta-defensins like BD-5.

Structural Modeling: The three-dimensional structure of beta-defensins, characterized by a three-stranded antiparallel beta-sheet stabilized by three disulfide bonds, can be predicted using tools like I-TASSER. nih.gov The resulting models help in understanding how the peptide's structure relates to its function.

Peptide-Receptor Docking: Protein-protein docking simulations are employed to investigate the interactions between beta-defensins and their receptors. For example, docking studies have been used to explore the binding of human beta-defensin 2 (HBD-2) to matrix metalloproteinase-9 (MMP-9) and protein kinase C-βII (PKC-βII), providing insights into its potential therapeutic applications. acs.org Similarly, the interaction of human beta-defensin 3 (HBD3) with the LDL receptor-related protein 5 (LRP5) has been investigated using docking, revealing a novel binding partner involved in β-catenin activation. frontiersin.org Blind docking methods have also been utilized to compare the binding affinities of natural compounds to alpha- and beta-defensins. researchgate.net

Molecular Dynamics Simulations: These simulations provide a dynamic view of the conformational behavior of beta-defensins and their complexes over time. acs.org They can reveal the stability of interactions and the flexibility of different regions of the peptide, which can be important for receptor binding and biological activity. mdpi.com

Future Research Directions and Unanswered Questions in Beta Defensin 5 Research

Elucidating the Full Spectrum of DEFB105 Biological Functions

The primary role of Beta-defensin 5 is recognized as antimicrobial. genecards.orggenecards.org However, the full extent of its biological activities is likely broader. Defensins, as a family, are known to be multifunctional, with roles in immune modulation, fertility, development, and wound healing. researchgate.net Future research should aim to unravel these additional functions for DEFB105.

Key areas for investigation include:

Immunomodulatory Effects: Beta-defensins can act as chemoattractants for various immune cells, including immature dendritic cells and memory T cells, by engaging receptors like CCR6. nih.gov They can also influence cytokine production. mdpi.com Research is needed to determine the specific immunomodulatory profile of DEFB105, including its receptor interactions and its impact on both pro-inflammatory and anti-inflammatory responses.

Role in Fertility: Many beta-defensins are predominantly expressed in the male reproductive tract, suggesting a role in fertility and host defense within this system. physiology.orgoup.com Studies have shown that a knockout of a cluster of beta-defensin genes in mice, which includes the orthologs of DEFB105, leads to male infertility. nih.govnih.gov Further investigation is required to pinpoint the precise role of DEFB105 in sperm maturation, function, and protection against pathogens in the reproductive tract. researchgate.net

Wound Healing and Tissue Repair: Some defensins contribute to wound healing processes. Future studies should explore whether DEFB105 is involved in epithelial cell migration, proliferation, and tissue regeneration at sites of injury or infection.

Deeper Understanding of Complex Regulatory Networks Governing DEFB105 Expression and Activity

The expression of beta-defensins is tightly regulated, often induced by inflammatory stimuli and pathogens. nih.gov However, the specific and intricate regulatory networks controlling DEFB105 are not fully understood.

Future research should focus on:

Transcriptional Regulation: Identifying the key transcription factors, signaling pathways (such as NF-κB and MAPK pathways), and regulatory elements in the genome that govern the expression of the DEFB105 gene in different tissues and in response to various stimuli is crucial. mdpi.comnih.gov The discovery of numerous beta-defensin genes suggests that their regulation is complex and may involve cell-specific and stimulus-dependent mechanisms. nih.gov

Post-transcriptional and Post-translational Modifications: Investigating how DEFB105 expression and activity are controlled after transcription is essential. This includes studying the role of microRNAs, alternative splicing, and proteolytic processing in modulating the final functional form of the peptide. genecards.org

Integration with Other Host Defense Mechanisms: Understanding how the regulation and function of DEFB105 are integrated with other components of the innate and adaptive immune systems will provide a more holistic view of its role in host defense. mdpi.com

Investigation of DEFB105 Roles in Understudied Physiological Systems

While the expression of some beta-defensins has been studied in various tissues, the specific roles of DEFB105 in many physiological systems remain unexplored. nih.govmdpi.comoup.com

Potential areas for future research include:

The Central Nervous System: The potential expression and function of DEFB105 in the brain and its role in neuroinflammation or defense against central nervous system infections are unknown.

The Renal System: Investigating the presence and function of DEFB105 in the kidneys and its potential contribution to urinary tract immunity would be valuable.

The Skeletal System: Given the association of a paralog, DEFB105A, with autosomal recessive osteopetrosis 2, exploring any potential role for DEFB105B in bone metabolism or disease is warranted. genecards.org

Addressing Microbial Evasion and Resistance Mechanisms to this compound

As with other antimicrobial peptides, it is likely that pathogenic microorganisms have evolved mechanisms to evade or resist the antimicrobial activity of this compound. nih.gov Understanding these mechanisms is critical for developing strategies to overcome them.

Future research directions in this area include:

Identification of Microbial Evasion Strategies: Investigating how specific pathogens modify their cell surfaces to reduce the binding of DEFB105 is a key area. This could involve alterations in lipopolysaccharide in Gram-negative bacteria or teichoic acids in Gram-positive bacteria to change the net surface charge. academie-sciences.frasm.orgnih.gov

Proteolytic Degradation: Determining if pathogens secrete proteases that can degrade and inactivate DEFB105 is an important avenue of research.

Efflux Pumps: Investigating the role of bacterial efflux pumps in actively removing DEFB105 from the microbial cell is another potential mechanism of resistance. academie-sciences.fr

Biofilm Formation: Pathogens within biofilms may have increased resistance to antimicrobial peptides. Studying the effectiveness of DEFB105 against bacteria in a biofilm state and the mechanisms of resistance is crucial.

Comparative Studies of DEFB105 Across Diverse Vertebrate Lineages and Non-Model Organisms

Comparative genomics has revealed that beta-defensin genes have undergone rapid evolution, with gene duplication and diversification observed across different vertebrate lineages. d-nb.info Studying DEFB105 and its orthologs in a wider range of species can provide valuable insights into its evolutionary history and conserved functions.

Future research should involve:

Ortholog Identification and Characterization: Identifying and characterizing DEFB105 orthologs in a diverse array of vertebrates, including non-mammalian species, will help to understand the evolutionary pressures that have shaped this gene. physiology.org

Functional Comparisons: Comparing the antimicrobial spectrum and immunomodulatory activities of DEFB105 orthologs from different species can reveal both conserved and species-specific functions.

Genomic Context and Regulation: Analyzing the genomic organization and regulatory elements of the DEFB105 locus in different species can shed light on the evolution of its regulation. nih.gov For instance, the human DEFB105 gene has a three-exon structure, which is atypical for beta-defensins, and the porcine ortholog shares this structure, suggesting this arrangement occurred in a common ancestor. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing Beta-defensin 5’s structural and functional properties?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve its tertiary structure, complemented by circular dichroism (CD) to assess conformational changes under varying pH or ionic conditions. For functional analysis, employ antimicrobial susceptibility assays (e.g., broth microdilution) against Gram-positive/negative bacteria, with controls for host cell cytotoxicity (e.g., lactate dehydrogenase release assays). Ensure purity via HPLC and mass spectrometry .

Q. How can researchers determine the regulatory mechanisms of this compound expression in epithelial tissues?

  • Methodological Answer : Utilize in vitro models (e.g., primary keratinocytes or intestinal organoids) stimulated with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). Quantify mRNA levels via qRT-PCR and protein expression via ELISA or Western blot. Include siRNA-mediated knockdown of candidate signaling pathways (e.g., NF-κB or MAPK) to identify transcriptional regulators. Validate findings with chromatin immunoprecipitation (ChIP) assays .

Q. What are the best practices for validating this compound’s receptor interactions?

  • Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with putative receptors (e.g., CCR6). Use co-immunoprecipitation (Co-IP) in cell lysates and confocal microscopy for colocalization studies. Include negative controls (e.g., scrambled peptides) and replicate experiments across independent cell lines to minimize artifacts .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s dual roles in pro-inflammatory and anti-inflammatory responses?

  • Methodological Answer : Conduct context-specific studies comparing immune cell types (e.g., neutrophils vs. macrophages) and microenvironments (e.g., low vs. high cytokine milieus). Use multiplex cytokine profiling (Luminex) and single-cell RNA sequencing to identify subpopulation-specific effects. Apply meta-analysis to reconcile prior studies, emphasizing variables like peptide concentration and exposure duration .

Q. What strategies mitigate challenges in recombinant this compound production while preserving bioactivity?

  • Methodological Answer : Optimize codon usage for prokaryotic (e.g., E. coli) or eukaryotic (e.g., yeast) expression systems, and test fusion tags (e.g., SUMO) to enhance solubility. Refold peptides using gradient dialysis and validate folding via disulfide bond mapping. Compare bioactivity of recombinant vs. synthetic peptides using antimicrobial and chemotaxis assays .

Q. How can cross-species functional conservation of this compound be systematically evaluated?

  • Methodological Answer : Perform phylogenetic analysis to identify orthologs, followed by in silico docking simulations to assess receptor-binding conservation. Test interspecies activity using ex vivo models (e.g., human and murine mucosal explants) and measure innate immune markers (e.g., IL-8 or β-defensin paralogs). Control for species-specific post-translational modifications .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies involving this compound in human trials?

  • Methodological Answer : Obtain informed consent for biospecimen collection (e.g., mucosal biopsies) and adhere to institutional review board (IRB) protocols. Anonymize data to protect participant identities and disclose conflicts of interest. For animal studies, follow ARRIVE guidelines for humane endpoints and sample size justification .

Q. How can researchers enhance reproducibility in this compound functional assays?

  • Methodological Answer : Standardize peptide storage conditions (lyophilized at -80°C with protease inhibitors) and pre-treat assay media to neutralize endotoxins. Report minimum inhibitory concentrations (MICs) with 95% confidence intervals and share raw data via repositories like Zenodo. Use blinded analysis to reduce observer bias .

Data Presentation Guidelines

  • Tables : Include comparative data on structural variants (e.g., Table 1: Antimicrobial Activity of this compound Mutants), with columns for peptide sequence, MIC values, and cytotoxicity.
  • Figures : Use heatmaps to visualize cytokine induction across experimental conditions or phylogenetic trees for cross-species analysis. Annotate statistical significance (e.g., asterisks for p<0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.